5-(Bromomethyl)isoquinoline hydrobromide
Overview
Description
5-(Bromomethyl)isoquinoline hydrobromide is an organic compound with the molecular formula C10H8BrN·HBr. It is a derivative of isoquinoline, featuring a bromomethyl group at the 5-position. This compound is commonly used in organic synthesis and research due to its reactivity and functional group versatility .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromomethyl)isoquinoline hydrobromide typically involves the bromination of isoquinoline derivatives. One common method includes the reaction of isoquinoline with methyl bromide in the presence of a base, followed by treatment with hydrobromic acid to yield the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are often employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
5-(Bromomethyl)isoquinoline hydrobromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Major Products Formed
Nucleophilic substitution: Isoquinoline derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Isoquinoline N-oxides or carboxylic acid derivatives.
Reduction: Methyl-substituted isoquinoline derivatives.
Scientific Research Applications
5-(Bromomethyl)isoquinoline hydrobromide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active isoquinoline alkaloids.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-(Bromomethyl)isoquinoline hydrobromide involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. In biological systems, it can interact with enzymes and receptors, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
5-Methylisoquinoline: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloromethylisoquinoline: Similar reactivity but with different electronic and steric properties due to the chlorine atom.
5-Iodomethylisoquinoline: More reactive in substitution reactions due to the larger size and lower bond dissociation energy of the iodine atom.
Uniqueness
5-(Bromomethyl)isoquinoline hydrobromide is unique due to its balanced reactivity and stability. The bromomethyl group provides a good leaving group for substitution reactions, while the isoquinoline core offers a stable aromatic system. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research .
Properties
IUPAC Name |
5-(bromomethyl)isoquinoline;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.BrH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZMGMJIKMWSHCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)CBr.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
586373-76-4 | |
Record name | Isoquinoline, 5-(bromomethyl)-, hydrobromide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=586373-76-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(Bromomethyl)isoquinoline hydrobromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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